![molecular formula C15H16N2O2 B3174790 N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide CAS No. 954264-54-1](/img/structure/B3174790.png)
N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide
Overview
Description
“N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide” is a compound used for proteomics research . It has a molecular formula of C10H14N2O and a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for “N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Environmental Detoxification
Advanced oxidation processes (AOPs) are employed to degrade recalcitrant compounds like acetaminophen from aqueous mediums, generating various by-products. Such studies are crucial for understanding how compounds similar to N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide might be broken down in environmental settings or detoxified. The by-products and their biotoxicity, alongside degradation pathways, have been extensively reviewed, offering insights into environmental applications of chemical breakdown processes (Qutob et al., 2022).
Pharmacological Research
Research into AMPA receptor agonists for depression treatment highlights the potential psychiatric applications of compounds affecting neurotransmitter systems. This area of study suggests that understanding the pharmacological impacts of various compounds, including N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide, could lead to the development of novel antidepressants (Yang et al., 2012).
Nutritional and Metabolic Effects
The metabolic pathways and effects of phenolic compounds like chlorogenic acid (CGA) offer a template for investigating N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide's potential roles in metabolic regulation and treatment of metabolic disorders. CGA's wide-ranging beneficial effects, from antioxidant to anti-inflammatory actions, suggest that compounds with similar properties could have broad therapeutic applications (Naveed et al., 2018).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(16)8-5-9-14(11)17-15(18)10-19-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBUHZHIOEHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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